molecular formula C16H24N2O3 B2832151 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea CAS No. 1351630-87-9

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2832151
CAS No.: 1351630-87-9
M. Wt: 292.379
InChI Key: XKCSIXDUQYEOOX-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyclohexyl group, a hydroxyethyl group, and a methoxyphenyl group, which may impart unique chemical and physical properties.

Scientific Research Applications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylurea: Lacks the cyclohexyl and methoxy groups.

    1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Lacks the methoxy group.

    1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea: Lacks the cyclohexyl group.

Uniqueness

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyclohexyl and methoxyphenyl groups, which may impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)17-11-15(19)12-5-3-2-4-6-12/h7-10,12,15,19H,2-6,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCSIXDUQYEOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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